molecular formula C11H10N2O4 B13014428 Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate

Cat. No.: B13014428
M. Wt: 234.21 g/mol
InChI Key: ZKRGPUMPXZHNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring structure, which includes a naphthyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable ester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through column chromatography, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce hydroxylated derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is unique due to its specific functional groups and the naphthyridine core, which confer distinct chemical properties and biological activities.

Biological Activity

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a fused ring system that includes nitrogen atoms, contributing to its unique chemical properties. The presence of a methoxy group and a carbonyl functionality enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC12H11N2O4
Molecular Weight233.23 g/mol
LogP2.81
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through the inhibition of specific enzymes or receptors. The following mechanisms have been identified:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial properties by inhibiting bacterial growth through interference with metabolic pathways.
  • Anticancer Properties : It induces apoptosis in cancer cells by activating programmed cell death pathways and disrupting cell cycle progression. Studies indicate that it can arrest the cell cycle at various phases, leading to reduced proliferation of tumor cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Anticancer Studies

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line : DU145 (Prostate Cancer)
    • IC50 : 15 µM
    • Mechanism : Induces apoptosis and inhibits cell migration.

Further research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Antibacterial Studies

The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Case Studies

  • Case Study on Anticancer Activity :
    A study involving human leukemia cells showed that treatment with this compound resulted in significant cell death through apoptosis at concentrations as low as 7 µM. This underscores its potential role in targeted cancer therapies.
  • Case Study on Anti-inflammatory Effects :
    In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in nitric oxide production, suggesting its efficacy in modulating inflammatory responses.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other naphthyridine derivatives known for their biological activities:

Compound Name Biological Activity IC50 Values
Canthin-6-oneAnticancer and anti-inflammatoryIC50 = 7 μM
10-Methoxycanthin-6-oneAnticancer (DU145)IC50 = 1.58 µg/mL
AaptamineCytotoxic against various cancer linesIC50 = 10.47 - 15.03 μg/mL

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 3-methoxy-5-oxo-6H-1,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-16-8-5-6-7(3-4-12-10(6)14)13-9(8)11(15)17-2/h3-5H,1-2H3,(H,12,14)

InChI Key

ZKRGPUMPXZHNQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CNC(=O)C2=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.